

Application Notes and Protocols: Morpholine Derivatives in Rubber Acceleration

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Compound of Interest

Compound Name: Morpholine-4-carbodithioic acid

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Introduction

Morpholine, a versatile heterocyclic organic compound, serves as a crucial intermediate in the synthesis of a variety of industrial chemicals. Within the rubber industry, its derivatives are paramount in the production of delayed-action vulcanization accelerators. These accelerators play a pivotal role in modern rubber manufacturing by preventing premature vulcanization (scorch) during the mixing and processing stages, while ensuring a rapid and efficient cure at higher temperatures. This precise control over the vulcanization process enhances the physical properties of the final rubber products, such as tensile strength, elasticity, and heat resistance. [1][2]

This document provides detailed application notes and experimental protocols for the use of two key morpholine-based accelerators: N-Oxydiethylene-2-benzothiazolesulfenamide (MBS) and N-Oxydiethylenethiocarbamoyl-N'-oxydiethylenesulfenamide (OTOS).

Key Morpholine-Based Accelerators N-Oxydiethylene-2-benzothiazolesulfenamide (MBS)

MBS is a widely used delayed-action accelerator known for its excellent scorch safety.[3] It is a derivative of 2-mercaptobenzothiazole and morpholine. The delayed action is attributed to the time required for the sulfenamide bond to cleave at vulcanization temperatures, releasing the active accelerating species.



N-Oxydiethylenethiocarbamoyl-N'-oxydiethylenesulfenamide (OTOS)

OTOS is another significant morpholine-based accelerator that offers superior scorch safety and a delayed onset of cure compared to many other accelerators.[1][4][5] It is particularly effective in high-temperature vulcanization processes and contributes to excellent heat resistance in the final product.[1]

Data Presentation: Performance of Morpholine-Based Accelerators

The selection of an appropriate accelerator system is critical for achieving the desired properties in vulcanized rubber. The following tables summarize the typical performance characteristics of MBS and OTOS in rubber compounds.

Table 1: Typical Properties of Morpholine-Based Accelerators

Property	MBS (NOBS)	отоѕ	ASTM Test Method
Chemical Name	N-Oxydiethylene-2- benzothiazolesulfena mide	N- Oxydiethylenethiocarb amoyl-N'- oxydiethylenesulfena mide	-
CAS Number	102-77-2	13752-51-7	-
Appearance	Light cream to tan pellets/powder	Gray-white crystalline powder	Visual
Melting Point (Initial)	78 °C min.	130.0 °C min.	ASTM D1519
Melting Point (Final)	90 °C max.	-	ASTM D1519
Heat Loss	0.5% max.	0.50% max.	ASTM D4571
Ash Content	0.3% max.	0.50% max.	ASTM D4574
Assay	95% min.	-	ASTM D4936



Table 2: Comparative Vulcanization Characteristics in a Natural Rubber (NR) Formulation

Parameter	Accelerator System 1 (MBS)	Accelerator System 2 (OTOS)
Mooney Scorch Time, t₅ (minutes) at 120°C	25 - 35	30 - 40
Optimum Cure Time, t ₉₀ (minutes) at 150°C	10 - 15	12 - 18
Maximum Torque, M-H (dN·m)	18 - 22	17 - 21
Tensile Strength (MPa)	22 - 26	20 - 24
Elongation at Break (%)	450 - 550	480 - 580
Modulus at 300% Elongation (MPa)	12 - 15	10 - 13

Note: The values presented are typical and can vary depending on the specific rubber formulation, processing conditions, and other compounding ingredients.

Experimental Protocols

Protocol 1: Synthesis of N-Oxydiethylene-2benzothiazolesulfenamide (MBS)

This protocol is based on the oxidative condensation of 2-mercaptobenzothiazole with morpholine.

Materials:

- 2-mercaptobenzothiazole (MBT)
- Morpholine
- Sodium hypochlorite (NaOCl) solution (e.g., 10-15% available chlorine)
- Sodium hydroxide (NaOH)



- Toluene
- Deionized water

Equipment:

- Glass reactor with a stirrer, thermometer, dropping funnel, and pH probe
- Heating/cooling system
- Separatory funnel
- Rotary evaporator
- Filtration apparatus
- Drying oven

Procedure:

- Charge the reactor with morpholine and toluene.
- While stirring at a controlled temperature of 20-30°C, add 2-mercaptobenzothiazole in portions.
- Simultaneously, add sodium hydroxide solution dropwise to maintain the pH of the reaction mixture between 10 and 13.
- After the addition of MBT is complete, continue to add sodium hypochlorite solution dropwise while maintaining the temperature and pH.
- After the addition of sodium hypochlorite is complete, continue stirring for approximately one hour to ensure the reaction goes to completion.
- Transfer the reaction mixture to a separatory funnel and allow the phases to separate.
- Collect the organic (toluene) phase. The aqueous phase can be extracted with additional toluene to maximize yield.



- Combine the organic phases and wash with water to remove any remaining impurities.
- Dry the organic phase over a suitable drying agent (e.g., anhydrous sodium sulfate).
- Remove the toluene under reduced pressure using a rotary evaporator.
- The resulting solid product is MBS, which can be further purified by recrystallization if necessary.
- Dry the final product in a vacuum oven at a temperature below its melting point.

Protocol 2: Rubber Compounding and Sample Preparation

This protocol outlines a general procedure for compounding natural rubber with a morpholine-based accelerator.

Materials:

- Natural Rubber (NR)
- Zinc Oxide (ZnO)
- Stearic Acid
- Carbon Black (e.g., N330)
- Sulfur
- MBS or OTOS accelerator
- · Processing Oil

Equipment:

- Two-roll mill or internal mixer (e.g., Banbury mixer)
- Analytical balance



· Molding press

Procedure:

- Mastication: Soften the natural rubber on a two-roll mill by passing it through the nip several times.
- Ingredient Incorporation:
 - Add zinc oxide and stearic acid and mix until well dispersed.
 - Add the carbon black in portions, ensuring complete dispersion after each addition.
 - Add the processing oil and mix until a homogenous compound is achieved.
 - Finally, add the sulfur and the morpholine-based accelerator (MBS or OTOS) at a lower temperature to prevent scorching.
- Homogenization: Continue mixing for a specified period to ensure all ingredients are uniformly distributed.
- Sheeting Out: Sheet the compounded rubber from the mill at a defined thickness.
- Conditioning: Allow the compounded rubber sheets to rest at room temperature for at least 24 hours before vulcanization.
- Vulcanization:
 - Cut the uncured rubber sheets into appropriate sizes for the testing molds.
 - Place the samples in a pre-heated molding press at the desired vulcanization temperature (e.g., 150°C).
 - Apply pressure and cure for the predetermined optimum cure time (t90) obtained from rheometer testing.
 - After curing, remove the vulcanized rubber sheets from the mold and allow them to cool to room temperature.



Protocol 3: Evaluation of Vulcanization Characteristics using a Moving Die Rheometer (MDR)

This protocol follows the general principles of ASTM D5289.

Equipment:

Moving Die Rheometer (MDR)

Procedure:

- Set the MDR to the desired test temperature (e.g., 150°C).
- Allow the instrument to stabilize at the set temperature.
- Place a sample of the uncured rubber compound (approximately 5 grams) into the die cavity.
- Close the die cavity and start the test. The lower die will oscillate at a specified frequency and amplitude.
- The instrument will record the torque response as a function of time.
- The test is typically run until the torque reaches a maximum or a plateau.
- From the resulting rheometer curve, determine the following parameters:
 - Minimum Torque (M–L): An indicator of the compound's viscosity.
 - Maximum Torque (M-H): Related to the shear modulus and crosslink density of the fully cured rubber.
 - Scorch Time (ts2): The time for the torque to rise by 2 units above the minimum torque, indicating the onset of vulcanization.
 - Optimum Cure Time (t₉₀): The time to reach 90% of the maximum torque, representing the optimal state of cure.

Protocol 4: Determination of Physical Properties



This protocol outlines the testing of key physical properties of the vulcanized rubber samples.

Equipment:

- Tensile testing machine (in accordance with ASTM D412)
- Hardness tester (Durometer, in accordance with ASTM D2240)

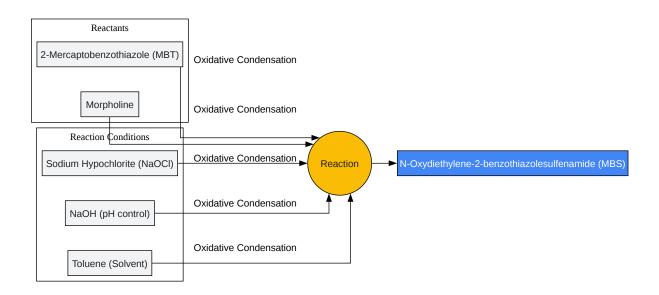
Procedure:

- Sample Preparation: Cut dumbbell-shaped test specimens from the vulcanized rubber sheets using a die.
- Tensile Testing:
 - Measure the thickness and width of the narrow section of each dumbbell specimen.
 - Mount the specimen in the grips of the tensile testing machine.
 - Apply a constant rate of extension until the specimen breaks.
 - Record the force and elongation data.
 - Calculate the following properties:
 - Tensile Strength: The maximum stress applied to the specimen at rupture.
 - Elongation at Break: The percentage increase in length of the specimen at the point of rupture.
 - Modulus: The stress at a specific elongation (e.g., 100%, 300%).
- Hardness Testing:
 - Place the vulcanized rubber sample on a flat, hard surface.
 - Press the durometer indenter firmly and quickly onto the surface of the rubber.
 - Read the hardness value from the dial or digital display within one second.



• Take multiple readings at different locations on the sample and calculate the average.

Diagrams Synthesis of MBS

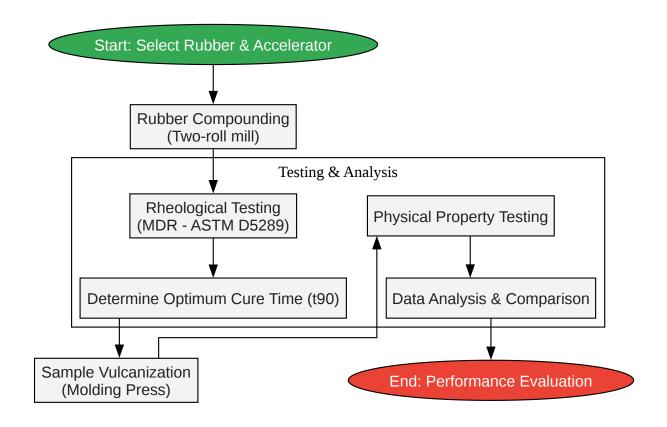


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Caption: Synthesis of MBS via oxidative condensation.

Experimental Workflow for Rubber Accelerator Evaluation



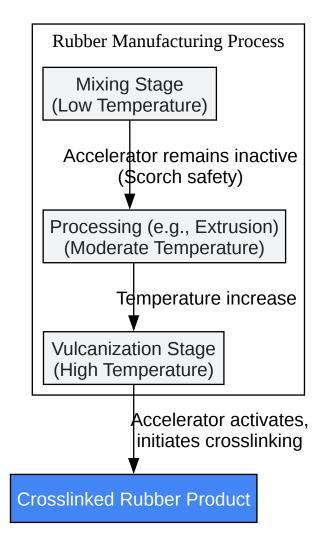


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Caption: Workflow for evaluating rubber accelerators.

Vulcanization Process with Delayed-Action Accelerators





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Caption: Role of delayed-action accelerators.

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